![molecular formula C23H34N2O5S2 B11504614 N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide](/img/structure/B11504614.png)
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of an adamantane group, a morpholine ring, and sulfonamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The morpholine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to optimize reaction conditions, leading to higher yields and shorter reaction times. This method has been shown to be effective in synthesizing similar compounds, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .
化学反応の分析
Types of Reactions
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.
科学的研究の応用
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane group is known for its ability to disrupt viral replication, while the sulfonamide group can inhibit enzyme activity. The morpholine ring may enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
N-(adamantan-1-yl)-4-(pentyloxy)naphthalene-1-sulfonamide: A synthetic cannabinoid receptor agonist.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its anti-dengue virus activity.
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A cannabimimetic compound.
Uniqueness
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is unique due to its combination of an adamantane group, a morpholine ring, and sulfonamide functionalities. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C23H34N2O5S2 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC名 |
N-[1-(1-adamantyl)propyl]-4-morpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C23H34N2O5S2/c1-2-22(23-14-17-11-18(15-23)13-19(12-17)16-23)24-31(26,27)20-3-5-21(6-4-20)32(28,29)25-7-9-30-10-8-25/h3-6,17-19,22,24H,2,7-16H2,1H3 |
InChIキー |
UCFGERIIYHIZIB-UHFFFAOYSA-N |
正規SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)propanamide](/img/structure/B11504535.png)
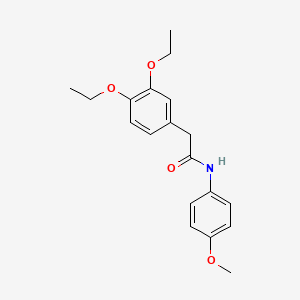
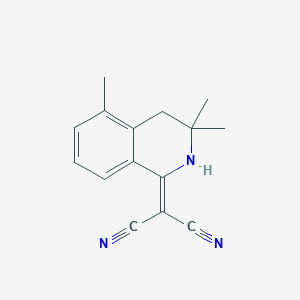
![(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone](/img/structure/B11504550.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one](/img/structure/B11504555.png)
![4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504556.png)
![4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide](/img/structure/B11504563.png)
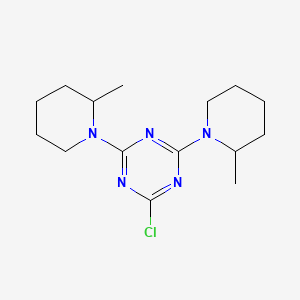
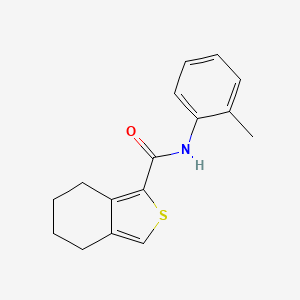
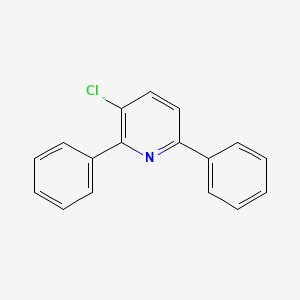
![Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-](/img/structure/B11504608.png)
![2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B11504619.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate](/img/structure/B11504622.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11504625.png)
